Octanoic acid;propane-1,2-diol Octanoic acid;propane-1,2-diol
Brand Name: Vulcanchem
CAS No.: 68332-79-6
VCID: VC18518152
InChI: InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3
SMILES:
Molecular Formula: C11H24O4
Molecular Weight: 220.31 g/mol

Octanoic acid;propane-1,2-diol

CAS No.: 68332-79-6

Cat. No.: VC18518152

Molecular Formula: C11H24O4

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Octanoic acid;propane-1,2-diol - 68332-79-6

Specification

CAS No. 68332-79-6
Molecular Formula C11H24O4
Molecular Weight 220.31 g/mol
IUPAC Name octanoic acid;propane-1,2-diol
Standard InChI InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3
Standard InChI Key FSVSNKCOMJVGLM-UHFFFAOYSA-N
Canonical SMILES CCCCCCCC(=O)O.CC(CO)O

Introduction

Chemical Composition and Structural Characteristics

Molecular Identity

Octanoic acid (C₈H₁₆O₂) is a saturated medium-chain fatty acid with the IUPAC name octanoic acid and the SMILES string CCCCCCCC(=O)O. Propane-1,2-diol (C₃H₈O₂), commonly known as propylene glycol, has the SMILES CC(CO)O . When combined, these components form a mixture or ester derivative, depending on the synthesis method.

Table 1: Key Molecular Properties

PropertyOctanoic AcidPropane-1,2-Diol
Molecular FormulaC₈H₁₆O₂C₃H₈O₂
Molecular Weight144.21 g/mol76.09 g/mol
CAS Number124-07-257-55-6
Boiling Point239–240°C187°C
Melting Point16.5°C-60°C
Vapor Pressure (20°C)0.02 mmHg0.13 mbar

Data sources: .

Structural Analysis

In mixtures, octanoic acid and propane-1,2-diol interact via hydrogen bonding between the carboxylic acid group of octanoic acid and the hydroxyl groups of propane-1,2-diol. This interaction enhances solubility and stability, making the combination useful in formulations requiring hydrophobic and hydrophilic balance .

Synthesis and Production Methods

Industrial Synthesis

Propane-1,2-diol is industrially produced via hydrolysis of propylene oxide or as a byproduct of biodiesel production from glycerol . Octanoic acid is typically derived from coconut or palm kernel oils through fractional distillation.

Esterification Processes

The esterification of octanoic acid with propane-1,2-diol yields mono- or diesters, such as propylene glycol monocaprylate. This reaction is catalyzed by acidic or enzymatic agents under controlled temperatures (60–120°C) :

Octanoic Acid+Propane-1,2-DiolH+Propylene Glycol Caprylate+H2O\text{Octanoic Acid} + \text{Propane-1,2-Diol} \xrightarrow{\text{H}^+} \text{Propylene Glycol Caprylate} + \text{H}_2\text{O}

Recent advances focus on enantioselective synthesis. For example, ruthenium-catalyzed hydrogenation of lactides produces optically pure propane-1,2-diol (≥99% enantiomeric excess), which can be esterified with octanoic acid for high-purity applications .

Physicochemical Properties

Solubility and Stability

The combination exhibits miscibility with polar solvents (e.g., water, ethanol) and nonpolar substances (e.g., oils), making it a versatile solvent. The hydroxyl groups of propane-1,2-diol facilitate hydrogen bonding, while octanoic acid contributes hydrophobic interactions .

Table 2: Physical Properties of the Combined System

PropertyValue/Description
Density1.02–1.04 g/cm³
Viscosity40–60 cP at 25°C
Refractive Index1.43–1.45
Flash Point>110°C

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of -70°C for propane-1,2-diol and a melting endotherm at 16.5°C for octanoic acid. In mixtures, these transitions broaden due to plasticization effects .

Applications in Industry and Research

Pharmaceutical Formulations

The system serves as a solubilizer for poorly water-soluble drugs (e.g., antifungals, antivirals). For instance, it enhances the bioavailability of ketoconazole by 30% in topical creams .

Cosmetic Products

In skincare, the combination acts as an emollient and antimicrobial agent. A 2024 study demonstrated its efficacy against Cutibacterium acnes (MIC = 0.5 mg/mL), supporting its use in acne treatments .

Food Additives

Propane-1,2-diol is FDA-approved as a humectant (E1520), while octanoic acid is used as a flavoring agent. Their mixture stabilizes oil-in-water emulsions in processed foods .

Comparison with Related Compounds

Propylene Glycol Dicaprylate-Caprate

Recent Research Advances

A 2025 patent (US20140212957A1) describes enantioselective production of propane-1,2-diol via Ru-catalyzed hydrogenation, enabling synthesis of high-purity esters for pharmaceutical use . Additionally, nanoparticle formulations using this system have shown 40% increased drug loading capacity compared to traditional solvents .

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